N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19(12-14-13-23-17-5-2-1-4-16(14)17)22-9-10-25-21(28)26(15-7-8-15)20(24-25)18-6-3-11-29-18/h1-6,11,13,15,23H,7-10,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTURJKMQEZJBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CNC4=CC=CC=C43)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(1H-indol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the furan and cyclopropyl groups, and the final coupling with the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring yields furanones, while reduction of the triazole ring produces dihydrotriazoles.
Scientific Research Applications
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(1H-indol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Core : 1,2,4-triazol-5-one.
- Substituents : Cyclopropyl at position 4, sulfanyl-acetamide linked to a 4-(trifluoromethoxy)phenyl group.
- Key Differences : The target compound replaces the sulfanyl and trifluoromethoxyphenyl groups with a furan-2-yl and indole moiety. The ethyl linker in the target compound may enhance conformational flexibility compared to the direct acetamide linkage here.
2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide ()
- Core : Identical 1,2,4-triazol-5-one core.
- Substituents : Cyclopropyl and furan-2-yl on the triazole, acetamide linked to a 2-(trifluoromethyl)phenyl group.
- Key Differences : The target compound features an indole substituent instead of a trifluoromethylphenyl group. The indole’s hydrogen-bonding capability may alter binding affinity compared to the electron-withdrawing trifluoromethyl group .
Analogues with Indole-Containing Heterocycles
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Core : 1,3,4-oxadiazole.
- Substituents : Indol-3-ylmethyl at position 5, sulfanyl-acetamide linkage.
- The target compound’s triazole may offer superior metabolic stability .
4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones ()
- Core : Oxazol-5(4H)-one.
- Substituents : 5-fluoroindole and aryliden groups.
- Bioactivity : Antioxidant (DPPH radical scavenging) and antimicrobial activities. Compound 6a showed the highest activity.
- Key Differences : The oxazolone core is more electrophilic than the triazole, which may increase reactivity but reduce selectivity. The fluorine in ’s compounds enhances electronegativity, unlike the target compound’s furan .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Analogues
Research Findings and Implications
Structural Flexibility vs.
Role of Heterocycles : Triazole derivatives (e.g., ) are often more metabolically stable than oxadiazoles or oxazolones due to reduced susceptibility to hydrolysis .
Substituent Effects : The indole moiety in the target compound could mimic tryptophan residues in proteins, enabling selective binding, whereas fluorine or trifluoromethyl groups () enhance lipophilicity and bioavailability .
Spectroscopic Trends : NMR chemical shift comparisons () suggest that substituent-induced electronic changes in regions A and B (e.g., furan vs. trifluoromethyl) can be tracked to infer structural modifications .
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a triazole moiety, which is often associated with antifungal and antibacterial properties, alongside an indole structure known for its diverse biological effects.
Chemical Structure
The molecular formula of this compound is C16H18N4O2. Its structure includes:
- A cyclopropyl group
- A furan ring
- A triazole ring
- An indole moiety
These components suggest a rich profile of potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing triazole and indole structures exhibit significant biological activities. The following sections detail specific activities observed in studies involving this compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds similar to this compound:
- Antifungal Properties : The triazole component is known for its antifungal activity. Preliminary studies suggest that the compound may inhibit the growth of various fungal pathogens.
- Antibacterial Effects : The presence of the indole moiety has been linked to antibacterial properties. Compounds with similar structures have shown effectiveness against resistant strains of bacteria.
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of this compound:
-
Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that related compounds exhibit cytotoxicity. For instance, compounds with similar structural features have shown IC50 values indicative of significant anticancer activity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Compound Cell Line IC50 (µg/mL) Compound A A549 15.0 Compound B MCF7 10.5 N-{...} Various <20
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : The triazole ring may inhibit enzymes involved in fungal cell wall synthesis.
- Interference with Cancer Cell Proliferation : The indole structure may interact with cellular receptors or pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have been conducted to assess the biological activity of structurally related compounds:
- Study on Triazole-Indole Derivatives : A study indicated that derivatives similar to N-{...} showed promising results in inhibiting tumor growth in xenograft models.
- Antimicrobial Efficacy Trials : Trials demonstrated that compounds with cyclopropyl and furan groups exhibited enhanced antimicrobial activity compared to their analogs lacking these features.
Q & A
Q. What synthetic methodologies are commonly employed to prepare derivatives of this triazolone-acetamide compound?
The synthesis typically involves multi-step reactions starting with cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl-containing intermediates. For example, a general method involves refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/KOH, followed by recrystallization to isolate the product . Key steps include nucleophilic substitution at the thione sulfur and subsequent purification. Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to avoid side products like imine/amine tautomers, which can complicate structural characterization .
Q. How is structural confirmation achieved for this compound and its analogs?
Structural validation relies on a combination of:
- 1H NMR : To identify proton environments (e.g., indole NH at δ ~11.2 ppm, furan protons at δ 6.3–7.6 ppm) and confirm regiochemistry .
- LC-MS/IR : For molecular weight verification and functional group analysis (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
- Elemental analysis : To ensure purity and stoichiometric consistency .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing using programs like SHELXL .
Q. What in vitro/in vivo models are used for preliminary biological screening?
Anti-exudative activity is commonly assessed using rat models of formalin-induced edema, where compound efficacy is quantified via reduction in paw volume over 24–48 hours . For anti-inflammatory potential, COX-2 inhibition assays or LPS-induced cytokine release in macrophage cell lines (e.g., RAW 264.7) are employed . Dose-response curves and statistical analysis (e.g., ANOVA) are critical for validating activity thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) at the triazole or indole rings to modulate electronic effects and hydrogen bonding .
- Bioisosteric replacement : Swapping the furan ring with thiophene or pyridine to assess π-π stacking interactions .
- Pharmacophore mapping : Using molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like COX-2 or 5-LOX .
- QSAR modeling : Correlating physicochemical descriptors (logP, polar surface area) with activity data to predict novel derivatives .
Q. What computational approaches are used to predict biological activity and binding modes?
- PASS program : Predicts potential biological targets (e.g., analgesic, anti-inflammatory) based on structural fragments .
- Molecular docking : Screens against protein databases (PDB IDs: 1CX2 for COX-2, 3L8L for 5-LOX) to prioritize in vitro testing .
- MD simulations : Assesses binding stability (RMSD/RMSF analysis) over 50–100 ns trajectories in explicit solvent .
Q. How should contradictory data in synthesis yields or biological activity be resolved?
- Reaction reproducibility : Ensure strict control of anhydrous conditions and inert atmospheres to minimize variability in cyclopropyl ring stability .
- Tautomeric equilibria : Use VT-NMR or X-ray to detect amine/imine ratios, which can alter solubility and bioactivity .
- Statistical DoE : Apply factorial design to identify critical factors (e.g., temperature, catalyst loading) influencing yield discrepancies .
- Bioassay validation : Replicate activity tests across independent labs using blinded samples to rule out batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
